2-[4-(3-Bromobenzamido)phenyl]acetic acid
Overview
Description
“2-[4-(3-Bromobenzamido)phenyl]acetic acid” is a chemical compound with the CAS Number: 1016857-62-7 . It has a molecular weight of 334.17 . The IUPAC name for this compound is {4-[(3-bromobenzoyl)amino]phenyl}acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H12BrNO3/c16-12-3-1-2-11(9-12)15(20)17-13-6-4-10(5-7-13)8-14(18)19/h1-7,9H,8H2,(H,17,20)(H,18,19) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Pharmacological Potential and Cytotoxicity Assessment : One study focused on synthesizing new heterocycles, including oxazol-5(4H)-ones, from derivatives of 2-[4-(3-Bromobenzamido)phenyl]acetic acid. These compounds were evaluated for cytotoxicity and antimicrobial activity against bacterial and fungal strains (Rosca, 2020).
Molecular Structure Elucidation : A study synthesized the title compound, focusing on its molecular structure. The research revealed the electron-withdrawing properties of the bromine atom and the electron-donating characteristics of other substituents (Guzei et al., 2010).
Antimicrobial Activity : Research has been conducted on the antimicrobial properties of compounds derived from this compound. One study focused on the synthesis of novel 1,3,4-oxadiazole derivatives with evaluation against Salmonella typhi, indicating potential antimicrobial applications (Salama, 2020).
Supercapacitor Applications : Another study synthesized derivatives of phenylglycine, including 2-[(4-chlorobenzoyl)amino]phenyl acetic acid, to improve the electrochemical properties of poly ortho aminophenol films. These findings suggest applications in supercapacitors (Kowsari et al., 2019).
Vibrational and Docking Studies : A study on 3-Bromo Phenyl Acetic acid (3BPAA) explored its structure and features through various spectroscopic and theoretical methods. The compound's electronic, thermodynamic, and biological activities were investigated, highlighting its potential as an amidase inhibitor (Rahuman et al., 2020).
Safety and Hazards
The safety information for “2-[4-(3-Bromobenzamido)phenyl]acetic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-[4-[(3-bromobenzoyl)amino]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-12-3-1-2-11(9-12)15(20)17-13-6-4-10(5-7-13)8-14(18)19/h1-7,9H,8H2,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVCBIRYYDUQKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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